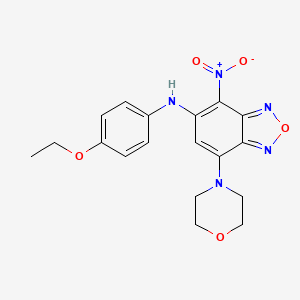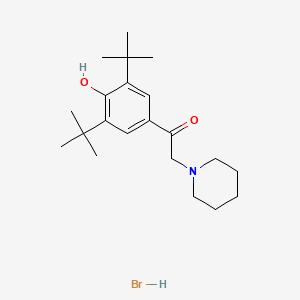
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-piperidin-1-ylethanone;hydrobromide
Descripción general
Descripción
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-piperidin-1-ylethanone;hydrobromide is a useful research compound. Its molecular formula is C21H34BrNO2 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(1-piperidinyl)ethanone hydrobromide is 411.17729 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of compounds structurally related to the requested compound have been synthesized and evaluated for their biological activities. For instance, Walsh et al. (1989) investigated the synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, showing that several analogues exhibited potent activity in IgE-mediated models, suggesting antiallergic properties Walsh, Franzyshen, & Yanni, 1989.
Chemical Synthesis and Reactivity
Uhl et al. (2016) explored the hydroalumination and hydrogallation of sterically encumbered hydrazones, leading to the formation of hydrazides with varied molecular structures and active Lewis pair behaviors. This study illuminates the compound's potential in activating C–H bonds of moderately acidic substrates Uhl, Willeke, Hengesbach, Hepp, & Layh, 2016.
Inhibition of Blood Platelet Aggregation
Research by Grisar et al. (1976) on (2-Piperidine)- and (2-pyrrolidine)ethanones and -ethanols highlighted the inhibition of ADP-induced aggregation of blood platelets by specific compounds, pointing towards potential therapeutic applications in preventing blood clot formation Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976.
Organic Chemistry and Synthesis
In the field of organic synthesis, Abakumov et al. (2006) described the reaction of 3,6-di(tert-butyl)-o-benzoquinone with primary and secondary amines, leading to quinonimines and aminoquinones. This study demonstrates the compound's utility in creating derivatives with potential applications in material science and catalysis Abakumov, Cherkasov, Kocherova, Druzhkov, Kurskii, & Abakumova, 2006.
Antitumor and Antimicrobial Activities
El-Nakkady et al. (2012) investigated hetero aromatic benzofurans derived from visnagin for their antitumor and antimicrobial activities. The study demonstrated that newly synthesized compounds exhibited strong to moderate cytotoxicity against liver cancer cell lines and showed significant antimicrobial activity, revealing the potential of such compounds in medicinal chemistry El-Nakkady, Roaiah, El-serwy, Soliman, El-Moez, & Abdel-Rahman, 2012.
Propiedades
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-piperidin-1-ylethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO2.BrH/c1-20(2,3)16-12-15(13-17(19(16)24)21(4,5)6)18(23)14-22-10-8-7-9-11-22;/h12-13,24H,7-11,14H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBSQIMYBBFOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CN2CCCCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(ETHYLSULFANYL)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4048604.png)

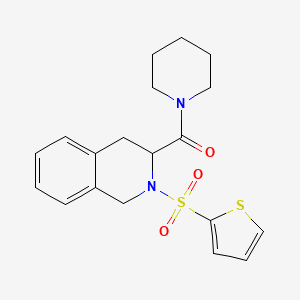
![3-[(1,3-benzothiazol-2-ylthio)acetyl]-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4048631.png)
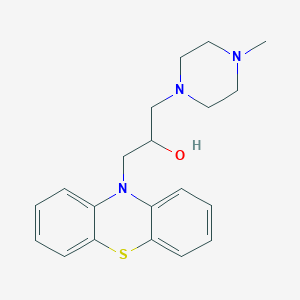
![methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4048640.png)
![N-[4-(dimethylamino)benzyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride](/img/structure/B4048643.png)
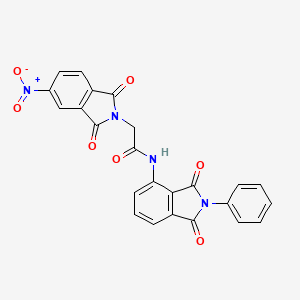
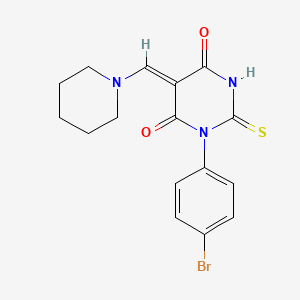
![4-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B4048675.png)


![N-[4-(aminosulfonyl)-2-methylphenyl]-2-phenylpropanamide](/img/structure/B4048697.png)
